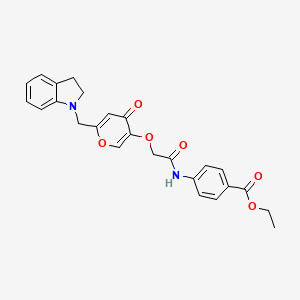

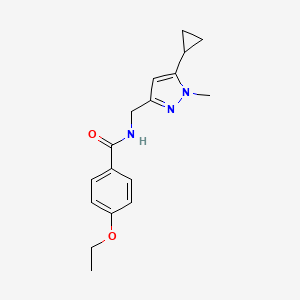

![molecular formula C23H22N4O5S3 B2527982 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887204-11-7](/img/structure/B2527982.png)

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, also known as BZS, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. BZS is a sulfonamide-based compound that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

Aplicaciones Científicas De Investigación

Radiosensitization in Cancer Therapy

Radiosensitizers enhance the efficacy of radiation therapy by making cancer cells more susceptible to radiation-induced damage. In this context, 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has shown promise. Researchers have investigated its impact on breast cancer cells, specifically when exposed to low doses of the compound prior to radiation treatment. The results indicate increased DNA damage and delayed repair pathways, suggesting that pre-exposure to this compound enhances tumor cell responsiveness to radiation .

Microtubule Dynamics Disruption

Microtubules play a crucial role in cell division and are a target for cancer therapies. This compound has been studied for its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. By interfering with microtubule assembly, it may hinder cancer cell proliferation .

Apoptosis Induction

Apoptosis (programmed cell death) is a critical process for maintaining tissue homeostasis. 4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has demonstrated a modest increase in apoptosis, impacting long-term cell survival. This effect could be valuable in cancer treatment strategies .

Anti-Inflammatory Potential

Sulfonamide derivatives often exhibit anti-inflammatory properties. While research is ongoing, this compound’s structural features suggest potential anti-inflammatory effects. Understanding its mechanism of action could lead to novel therapeutic approaches .

Antibacterial Activity

Sulfonamides have a history of antibacterial use. Although not extensively studied for this purpose, the presence of sulfonamide moieties in this compound raises the possibility of antibacterial activity. Further investigations are needed to explore its potential in combating bacterial infections .

Propiedades

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S3/c1-2-27(15-16-6-4-3-5-7-16)35(31,32)18-10-8-17(9-11-18)22(28)26-23-25-20-13-12-19(34(24,29)30)14-21(20)33-23/h3-14H,2,15H2,1H3,(H2,24,29,30)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOVMGBHDAQBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

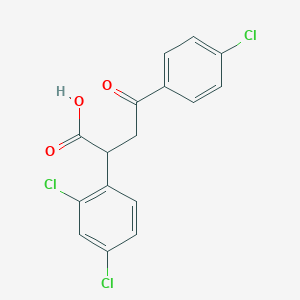

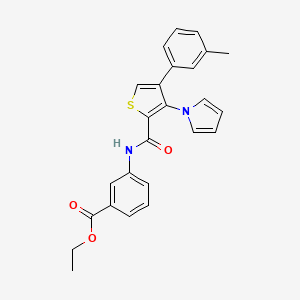

![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)

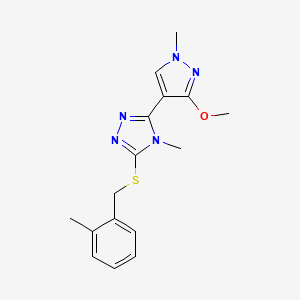

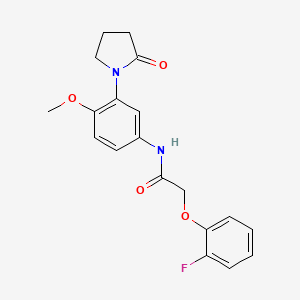

![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)

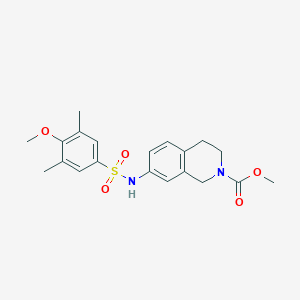

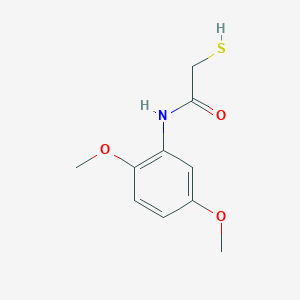

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)